5-chloro-3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
5-Chloro-3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C12H11ClN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 5-chloro-3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common synthetic route involves the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride and dimethylformamide to yield the desired aldehyde . Another method involves the Knoevenagel condensation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with ethylcyanoacetate at low temperatures .
Chemical Reactions Analysis
5-Chloro-3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives .
Scientific Research Applications
5-Chloro-3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a starting material for the synthesis of various pharmacologically active compounds, including potential anticonvulsant and anti-inflammatory agents.
Materials Science:
Biological Research: It is used in the synthesis of compounds that are evaluated for their biological activities, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-chloro-3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
5-Chloro-3-methyl-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound has a similar structure but lacks the additional methyl group on the phenyl ring.
3-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: This compound lacks both the chlorine atom and the additional methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of its derivatives .
Properties
CAS No. |
1152576-64-1 |
---|---|
Molecular Formula |
C12H11ClN2O |
Molecular Weight |
234.7 |
Purity |
95 |
Origin of Product |
United States |
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